![molecular formula C23H18Cl2N2O4 B11052538 1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes chlorinated benzyl and phenyl groups, as well as methoxy groups attached to the quinazoline core
Vorbereitungsmethoden
The synthesis of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 3-chlorophenylamine, and 6,7-dimethoxyquinazoline.
Reaction Steps:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has diverse applications in scientific research, including:
Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
1-(2-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, resulting in different chemical properties and biological activities.
3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Lacks the 2-chlorobenzyl group, leading to variations in reactivity and applications.
1-(2-chlorobenzyl)-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H18Cl2N2O4 |
---|---|
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-30-20-11-17-19(12-21(20)31-2)26(13-14-6-3-4-9-18(14)25)23(29)27(22(17)28)16-8-5-7-15(24)10-16/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
UPIFZELAYWDRHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.